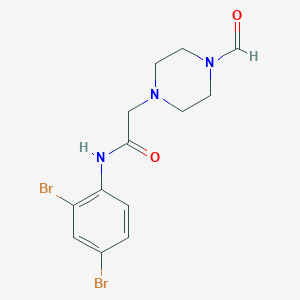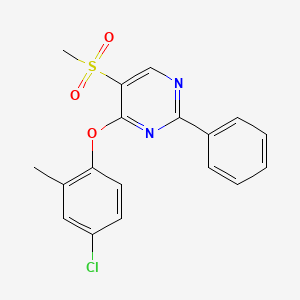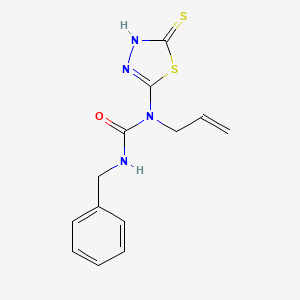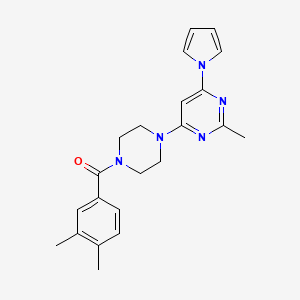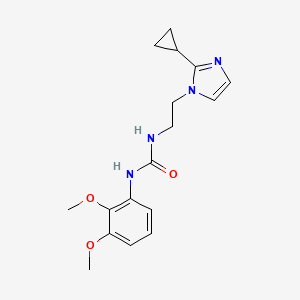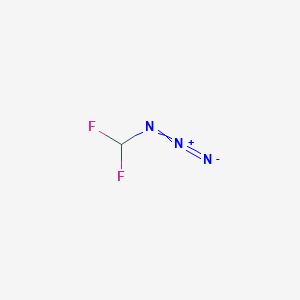
Difluoromethyl azide 1.2 M solution in DME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl azide (DFMA) is a highly reactive chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. DFMA is a colorless gas that is soluble in certain solvents, such as dimethyl ether (DME), which allows for its use in solution-based experiments.
Aplicaciones Científicas De Investigación
Difluoromethyl azide 1.2 M solution in DME has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. This compound has been used as a reagent in the synthesis of various organic compounds, including heterocycles and amino acids. This compound has also been used in materials science, where it has been utilized in the modification of surfaces of various materials to improve their properties. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to modify proteins and peptides.
Mecanismo De Acción
Difluoromethyl azide 1.2 M solution in DME is highly reactive due to the presence of the azide functional group, which allows it to participate in a wide range of chemical reactions. This compound can react with various functional groups in organic compounds, including alkenes, alkynes, and alcohols. This compound can also react with proteins and peptides, modifying their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can modify the structure and function of proteins and peptides, which can lead to changes in cellular signaling pathways and gene expression. This compound has also been shown to have effects on the nervous system, including the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Difluoromethyl azide 1.2 M solution in DME has several advantages for lab experiments, including its high reactivity and solubility in certain solvents. This compound can be used as a reagent in various organic synthesis reactions, and its ability to modify proteins and peptides makes it a useful tool in medicinal chemistry. However, this compound is also highly reactive and can be dangerous if not handled properly. This compound should be used with caution in lab experiments, and proper safety protocols should be followed.
Direcciones Futuras
Difluoromethyl azide 1.2 M solution in DME has several potential future directions in research. This compound could be further investigated as a potential drug candidate due to its ability to modify proteins and peptides. This compound could also be used in the modification of surfaces of various materials to improve their properties. Additionally, further research could be conducted on the effects of this compound on cellular signaling pathways and gene expression.
Conclusion:
In conclusion, this compound is a highly reactive chemical compound that has potential applications in various fields of science. This compound can be synthesized through the reaction of difluoromethyl iodide with sodium azide in the presence of copper(I) iodide as a catalyst. This compound has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. This compound has several advantages for lab experiments, including its high reactivity and solubility in certain solvents. However, this compound is also highly reactive and can be dangerous if not handled properly. This compound has several potential future directions in research, including its use as a potential drug candidate and in the modification of surfaces of various materials.
Métodos De Síntesis
Difluoromethyl azide 1.2 M solution in DME can be synthesized through the reaction of difluoromethyl iodide with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction is carried out in a solvent such as DME, which allows for the formation of a 1.2 M solution of this compound. The resulting solution can be purified through distillation and used for various experiments.
Propiedades
IUPAC Name |
azido(difluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2N3/c2-1(3)5-6-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUUTFPCXREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.036 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2769033.png)
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
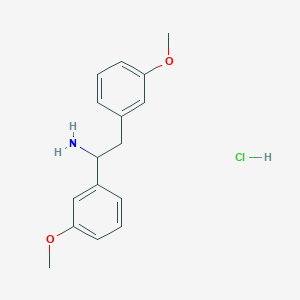
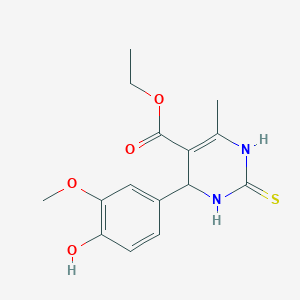
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)

